Cas no 23929-42-2 ((24betaFH)-ergost-5-en-3beta-ol)

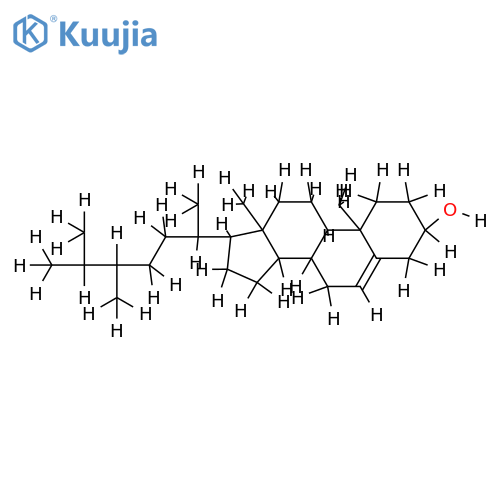

23929-42-2 structure

商品名:(24betaFH)-ergost-5-en-3beta-ol

(24betaFH)-ergost-5-en-3beta-ol 化学的及び物理的性質

名前と識別子

-

- (24betaFH)-ergost-5-en-3beta-ol

- 22,23-Dehydrobrassicasterol

- 24-Methyl-5-cholesten-3beta-ol

- 24-Methylcholest-5-en-3beta-ol

- 24-Methylcholesten-(5)-3beta-ol

- 24-Methylcholesterol

- Campesterin

- campesterol

- Campesterol (24alpha-Methylcholesterol)

- Delta5-Ergostenol

- Dihydrobrassicasterol

- 24xi-Methylcholesterol

- 290299-12-6

- 7,(24S)24-Methylcholest-5-en-3beta-ol

- Ergost-5-en-3beta-ol

- Ergost-5-en-3-ol; (3β,24ζ)-form

- Dataset-S1.153

- (24R)ergost-5-en-3beta-ol

- ConMedNP.2700

- 24alpha-Methylcholesterol

- 24?-Methylcholesterol

- 2223-dihydrobrassicasterol

- 24S-Methyl cholesterol

- (24R)24-Methylcholest-5-en-3beta-ol

- 4651-51-8

- 24-Epicampesterol

- 474-62-4

- Ergost-5-en-3-ol, (3beta,24xi)-

- 23929-42-2

-

- インチ: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3

- InChIKey: SGNBVLSWZMBQTH-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(C)CCC(C)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C |t:15|

計算された属性

- せいみつぶんしりょう: 400.370516150g/mol

- どういたいしつりょう: 400.370516150g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.8

- トポロジー分子極性表面積: 20.2Ų

(24betaFH)-ergost-5-en-3beta-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P02960F-5mg |

24-methyl Cholesterol |

23929-42-2 | ≥95% | 5mg |

$296.00 | 2024-05-22 | |

| 1PlusChem | 1P02960F-1mg |

24-methyl Cholesterol |

23929-42-2 | ≥95% | 1mg |

$118.00 | 2024-05-22 |

(24betaFH)-ergost-5-en-3beta-ol 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

関連分類

- ユウノモチ・ジャポニカス・トゥンブ

- 天然製品および抽出物 植物抽出物 プラントベース トマンドリア ラウリフォリア

- 天然製品および抽出物 植物抽出物 プラントベース シーラー・モンタヌム

- 天然製品および抽出物 植物抽出物 プラントベース ヘラニア アルビフロラ

- 天然製品および抽出物 植物抽出物 プラントベース アランブラックイア・ガボネンシス

- 溶剤および有機化学物質 有機化合物 脂質および脂質様分子 ステロイドとステロイド誘導体 エリオステロールおよびその誘導体

- 溶剤および有機化学物質 有機化合物 脂質および脂質様分子 ステロイドとステロイド誘導体 エリゴスターンステロイド エリオステロールおよびその誘導体

23929-42-2 ((24betaFH)-ergost-5-en-3beta-ol) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量